6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . Thieno[2,3-d]pyrimidin-4(3H)-ones have been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves several methods . One of the earliest methods is based on the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method involves the use of 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride . A more efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines has been developed, which is based on Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno [2,3- d ]pyrimidines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones are complex and involve multiple steps . An efficient method for the synthesis of these compounds has been developed, which involves the use of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones can be analyzed through various methods . For example, the yield, melting point, and NMR data can be obtained through experimental procedures .Scientific Research Applications
Anticonvulsant Activity
The compound is a type of thieno[2,3-d]pyrimidin-4-one, which has been synthesized and studied for its anticonvulsant activity . This suggests that it could be used in the development of new drugs for the treatment of epilepsy and other seizure disorders .
Synthesis of Functionalized Thieno[2,3-d]pyrimidines
The compound can be used in the synthesis of functionalized thieno[2,3-d]pyrimidines . These are important heterocyclic compounds that have a wide range of biological activities and are used in the development of various pharmaceuticals .
Antimycobacterial Activity
Some thieno[2,3-d]pyrimidin-4-ones, which include this compound, have been synthesized and screened for their antimycobacterial activity . This suggests that they could be used in the development of new antitubercular agents .
Development of New Drugs
The compound’s structure and properties make it a potential candidate for the development of new drugs. Its synthesis and the study of its biological activities could lead to the discovery of new therapeutic agents .
Research in Organic Chemistry
The compound is of interest in the field of organic chemistry due to its complex structure and the challenges associated with its synthesis . It provides opportunities for researchers to develop new synthetic methods and to study the properties of the thieno[2,3-d]pyrimidin-4-one scaffold .
Study of Structure-Activity Relationships
The compound can be used in the study of structure-activity relationships (SARs). By modifying its structure and studying the changes in its biological activity, researchers can gain insights into the molecular mechanisms of its action .
Future Directions
properties
IUPAC Name |
6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2S/c1-13-7-3-4-8-15(13)11-28-12-25-22-18(23(28)29)14(2)19(31-22)21-26-20(27-30-21)16-9-5-6-10-17(16)24/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHOVVPDSCVMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one |
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